Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-

Description

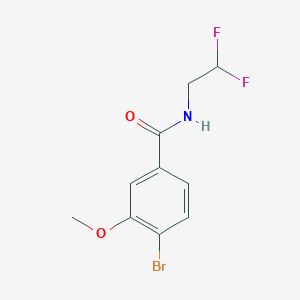

Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, is a substituted benzamide derivative characterized by a bromine atom at the para-position (C4), a methoxy group at the meta-position (C3), and a 2,2-difluoroethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

4-bromo-N-(2,2-difluoroethyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO2/c1-16-8-4-6(2-3-7(8)11)10(15)14-5-9(12)13/h2-4,9H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAVHLLVTHGRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methoxybenzoic acid and 2,2-difluoroethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve reduction.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

Benzamide derivatives are extensively studied for their potential therapeutic applications. Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- has been investigated for:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pathways involved in inflammation.

- Anticancer Activity : Preliminary studies suggest it may affect cancer cell proliferation through specific molecular interactions.

Biochemical Studies

This compound is utilized in biochemical assays to explore enzyme interactions and protein-ligand binding dynamics. Its unique structure allows researchers to study how modifications affect binding affinity and selectivity towards various biological targets.

Material Science Applications

In material science, Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- is explored for developing new materials with tailored properties. Its unique substituents can influence the physical characteristics of polymers and coatings.

Case Studies

- Anti-inflammatory Research : A study demonstrated that derivatives of benzamide could significantly reduce inflammation markers in vitro.

- Cancer Cell Proliferation : In a controlled experiment, Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- was shown to inhibit the growth of certain cancer cell lines by inducing apoptosis.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- involves its interaction with specific molecular targets. The difluoroethyl group and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects :

- The bromo group in the target compound and enhances electrophilic reactivity and steric bulk compared to fluorine or methoxy substituents in .

- The 2,2-difluoroethyl group introduces strong electron-withdrawing effects and conformational rigidity, distinct from the fluorophenyl () or trifluoromethylpyridinyl () groups.

- Methoxy at C3 is conserved in the target compound, , and EthR inhibitor L3 (), suggesting a role in hydrogen bonding or π-stacking interactions.

Physicochemical and Electronic Properties

- Lipophilicity :

- Hydrogen Bonding :

Stability and Reactivity

- Deuterated Analogs :

- Electrophilic Reactivity :

- Bromine in the target compound and may facilitate further functionalization (e.g., cross-coupling reactions), unlike fluorine in .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy- includes a benzamide core with a bromine atom and a methoxy group at specific positions on the aromatic ring. The presence of the 2,2-difluoroethyl group enhances its lipophilicity and metabolic stability, which may contribute to its biological activity.

The biological activity of benzamide derivatives often involves their interaction with various molecular targets. For Benzamide, 4-bromo-N-(2,2-difluoroethyl)-3-methoxy-, the following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and fibroblast growth factor receptor (FGFR) pathways.

- Receptor Binding : The structural features allow it to bind effectively to receptors involved in neurological functions, potentially leading to cognitive enhancement or neuroprotection.

- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

1. Anticancer Activity

Research indicates that benzamide derivatives can exhibit significant anticancer properties. For instance:

- A study on related compounds showed that certain benzamides inhibited FGFR1 in non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM . This suggests potential for the development of targeted cancer therapies.

2. Neuroprotective Effects

Benzamides have been investigated for their neuroprotective properties:

- Compounds with similar structures have been noted for enhancing memory and learning capabilities by modulating neurotransmitter systems . This positions them as candidates for treating neurodegenerative disorders such as Alzheimer's disease.

3. Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives is also noteworthy:

- Studies have indicated that certain benzamides can inhibit pro-inflammatory pathways, which may be beneficial in treating conditions like asthma and chronic bronchitis .

Case Study 1: FGFR1 Inhibition in NSCLC

In a study focused on FGFR1 inhibitors, a derivative of benzamide was shown to effectively inhibit cell proliferation in NSCLC cell lines. The compound induced apoptosis and arrested the cell cycle at the G2 phase, demonstrating its potential as a therapeutic agent against cancer .

Case Study 2: Cognitive Enhancement

Another investigation highlighted the use of benzamide derivatives in improving cognitive function. Compounds were tested for their ability to enhance memory retention in animal models, showing promising results that warrant further exploration for treating Alzheimer's disease .

Summary of Biological Activities

Q & A

Q. What are the key structural features and molecular properties of 4-bromo-N-(2,2-difluoroethyl)-3-methoxybenzamide?

The compound features a benzamide core substituted with a 4-bromo group, a 3-methoxy group, and an N-(2,2-difluoroethyl) side chain. The fluorine atoms in the difluoroethyl group enhance electronegativity and potential binding interactions. Molecular weight and IUPAC nomenclature can be derived using structural analogs (e.g., similar benzamide derivatives reported by NIST, such as C14H12BrNO2 for N-(4-bromophenyl)-3-methoxybenzamide ). Spectroscopic characterization (NMR, IR, MS) is critical for confirming substituent positions and purity.

Q. What synthetic strategies are recommended for preparing this compound?

Multi-step synthesis is typical for substituted benzamides. A plausible route involves:

- Step 1: Bromination and methoxylation of a benzoic acid precursor.

- Step 2: Amide coupling between the substituted benzoic acid and 2,2-difluoroethylamine, using coupling agents like EDCI or HATU.

- Step 3: Purification via column chromatography and recrystallization . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to avoid side reactions, particularly with fluorine-containing groups.

Q. How can spectroscopic techniques validate the compound’s structure?

- NMR: 1H/13C NMR identifies substituents (e.g., methoxy protons at ~3.8 ppm, difluoroethyl splitting patterns).

- IR: Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in analyzing electronic properties and reactivity?

Density Functional Theory (DFT) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices to assess nucleophilic/electrophilic sites. For example, studies on similar methoxy-bromo benzamides reveal that electron-withdrawing groups (e.g., Br, F) lower HOMO energies, influencing reactivity in cross-coupling reactions .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS provides precise bond lengths, angles, and packing arrangements. For fluorine-rich compounds, high-resolution data is crucial to resolve disorder in flexible difluoroethyl groups. SHELX software is widely used for refinement due to its robustness with small-molecule datasets .

Q. How do fluorinated substituents impact biological activity or material properties?

The difluoroethyl group enhances metabolic stability and lipophilicity, potentially improving pharmacokinetics in drug discovery. Fluorine’s electronegativity also strengthens hydrogen bonding and van der Waals interactions with biological targets (e.g., enzymes or receptors). Comparative studies with non-fluorinated analogs can isolate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.